molecular formula C13H11N3O4S B10820932 BLI-489 free acid CAS No. 635322-76-8

BLI-489 free acid

Cat. No.: B10820932
CAS No.: 635322-76-8
M. Wt: 305.31 g/mol
InChI Key: DMEYZPJEFHGESJ-CPWLGJMPSA-N
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Description

BLI-489 free acid is a beta-lactamase inhibitor, which means it inhibits the activity of beta-lactamase enzymes. These enzymes are produced by certain bacteria and can break down beta-lactam antibiotics, rendering them ineffective. This compound is particularly effective when combined with antibiotics like piperacillin and imipenem, enhancing their efficacy against beta-lactamase-producing pathogens .

Preparation Methods

Chemical Reactions Analysis

BLI-489 free acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BLI-489 free acid has a wide range of scientific research applications, including:

Mechanism of Action

BLI-489 free acid exerts its effects by binding to the active site of beta-lactamase enzymes, thereby inhibiting their activity. This prevents the enzymes from breaking down beta-lactam antibiotics, allowing the antibiotics to effectively target and kill the bacteria. The molecular targets of this compound include various classes of beta-lactamase enzymes, such as class A, C, and D enzymes .

Comparison with Similar Compounds

BLI-489 free acid is unique in its ability to inhibit a broad range of beta-lactamase enzymes. Similar compounds include:

    Clavulanic acid: Another beta-lactamase inhibitor that is often combined with amoxicillin.

    Sulbactam: A beta-lactamase inhibitor that is commonly used with ampicillin.

    Tazobactam: A beta-lactamase inhibitor that is frequently combined with piperacillin.

    Avibactam: A non-beta-lactam inhibitor that is effective against a wide range of beta-lactamase enzymes.

Compared to these compounds, this compound has shown superior efficacy in inhibiting certain classes of beta-lactamase enzymes, making it a valuable addition to the arsenal of beta-lactamase inhibitors .

Properties

CAS No.

635322-76-8

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H11N3O4S/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7/h3-4,6,12H,1-2,5H2,(H,18,19)/b8-3-/t12-/m1/s1

InChI Key

DMEYZPJEFHGESJ-CPWLGJMPSA-N

Isomeric SMILES

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)O

Canonical SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)O

Origin of Product

United States

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